Chemical structure and properties of 3-Ethoxy-3-cyclobutene-1,2-dione
Chemical structure and properties of 3-Ethoxy-3-cyclobutene-1,2-dione
An In-depth Technical Guide to 3,4-Diethoxy-3-cyclobutene-1,2-dione (Diethyl Squarate)
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Introduction: Unveiling the Potential of a Strained Ring System
3,4-Diethoxy-3-cyclobutene-1,2-dione, more commonly known in the scientific community as diethyl squarate, is a deceptively simple molecule that serves as a powerful and versatile building block in modern organic synthesis. Its structure, which features a strained four-membered ring flanked by two electrophilic carbonyl groups and two enol ether moieties, is the source of its unique reactivity. This guide offers a comprehensive exploration of diethyl squarate, from its fundamental chemical and physical properties to its synthesis and its pivotal role as a precursor in the development of novel therapeutics and functional materials. As a cornerstone reagent, its applications span the synthesis of squaramides, which are crucial scaffolds in medicinal chemistry, to the creation of squaraine dyes used in advanced biomedical imaging and photodynamic therapy.[1][2][3] Understanding the nuances of this reagent is key to unlocking its full potential in research and development.
Core Molecular Profile: Structure and Properties
The unique reactivity of diethyl squarate stems directly from its molecular architecture. The strained cyclobutene core renders the ring carbons highly susceptible to nucleophilic attack, a feature that chemists exploit for a wide array of chemical transformations.
Caption: Chemical structure of 3,4-Diethoxy-3-cyclobutene-1,2-dione.
A summary of its fundamental properties provides essential data for its practical application in the laboratory.
| Identifier | Value | Source |
| IUPAC Name | 3,4-diethoxycyclobut-3-ene-1,2-dione | [4] |
| Common Names | Diethyl squarate, Squaric acid diethyl ester | [1][4][5] |
| CAS Number | 5231-87-8 | [1][4][5][6] |
| Molecular Formula | C₈H₁₀O₄ | [1][4][5] |
| Molecular Weight | 170.16 g/mol | [1][4][5][6] |
| Physical Form | Clear yellow to light brownish liquid | [1][6][7] |
| Boiling Point | 95 °C at 0.1 mmHg | [1][6][7] |
| Density | 1.15 g/mL at 25 °C | [1][6][7] |
| Refractive Index (n20/D) | 1.509 | [1][6][7] |
| Solubility | Insoluble in water; soluble in organic solvents like DCM, ethanol. | [1] |
Spectroscopic Signature
Characterization of diethyl squarate is straightforward using standard spectroscopic techniques. The symmetrical nature of the molecule simplifies its spectra, providing clear and interpretable data.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by two distinct signals corresponding to the two equivalent ethyl groups. A quartet is observed for the methylene protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). A reported spectrum in CDCl₃ shows these signals at approximately δ 4.72 (q, 4H) and 1.44 (t, 6H).[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display four signals: one for the carbonyl carbons (C=O), one for the olefinic carbons of the double bond (C=C), and two for the carbons of the ethyl groups (-OCH₂CH₃).
-
IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. Strong absorption bands are expected for the carbonyl (C=O) stretching vibrations and the carbon-carbon double bond (C=C) stretching of the cyclobutene ring.
-
MS (Mass Spectrometry): The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The NIST WebBook confirms the mass spectrum for this molecule.[5]
Synthesis: An Efficient and Scalable Protocol
The most effective and widely adopted method for preparing diethyl squarate is the esterification of squaric acid using an alcohol in the presence of a trialkyl orthoformate.[9][10] This method is favored for its high yields, operational simplicity, and scalability. The triethyl orthoformate serves a dual purpose: it acts as the dehydrating agent, effectively removing water to drive the reaction equilibrium towards the product, and it is a source of the ethoxy group.
Caption: General workflow for the synthesis of diethyl squarate.
Detailed Experimental Protocol: Synthesis of Diethyl Squarate
This protocol is adapted from established literature procedures.[8][9]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve squaric acid (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: To the stirred solution at room temperature, add triethyl orthoformate (approx. 2.7 eq).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude yellow oil.
-
Purification: Purify the crude product by flash chromatography on silica gel, typically using dichloromethane (DCM) as the eluent, to yield the final product as a pure yellow oil. Yields are typically very high, often in the range of 97%.[8][9]
Chemical Reactivity and Key Applications
The synthetic utility of diethyl squarate is centered on the high reactivity of its four-membered ring. The electron-withdrawing carbonyl groups make the vinylic carbons attached to the ethoxy groups highly electrophilic and prone to nucleophilic substitution. This allows for the sequential and controlled introduction of nucleophiles, making it an ideal scaffold for building molecular complexity.
A. Synthesis of Squaramides for Drug Discovery
One of the most significant applications of diethyl squarate is in the synthesis of squaramides.[3] The reaction with primary amines proceeds through a nucleophilic addition-elimination mechanism, displacing one or both of the ethoxy groups. By carefully controlling the stoichiometry, one can selectively synthesize either mono-substituted or symmetrical di-substituted squaramides.
The squaramide functional group is a valuable pharmacophore in medicinal chemistry. It is considered a bioisostere of ureas and thioureas and is a rigid hydrogen-bond donor and acceptor, enabling strong and specific interactions with biological targets like enzymes and protein receptors.[3]
Caption: Reaction pathway for symmetrical and unsymmetrical squaramides.
B. Synthesis of Squaraine Dyes for Biomedical Applications
Diethyl squarate is the starting point for creating unsymmetrical squaraine dyes. These dyes are of great interest due to their intense absorption in the near-infrared (NIR) region, high molar extinction coefficients, and excellent photostability.[2] These properties make them ideal for applications in photodynamic therapy (PDT) and in-vivo imaging, where deep tissue penetration of light is required.
The synthesis is an elegant one-pot, two-step process:
-
Step 1: Diethyl squarate is reacted with one nucleophile (often an N-alkylated heterocycle) to form a semi-squaraine intermediate.
-
Step 2: A second, different nucleophile is added in-situ to react with the intermediate, yielding the final unsymmetrical dye.[2]
C. Precursor to Other Bioactive Scaffolds
Beyond squaramides and squaraine dyes, diethyl squarate is a precursor to other important classes of compounds. It serves as a starting material for the synthesis of substituted furanones and quinones.[1][2][7] Recent studies have also highlighted the use of cyclobutene derivatives in the design of potent anti-tubercular agents, underscoring the continued relevance of this scaffold in the search for new medicines.[11][12]
Safety, Handling, and Storage
As with any reactive chemical reagent, proper handling of diethyl squarate is essential to ensure laboratory safety. The primary hazards are related to its irritant and sensitizing properties.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| H335 | May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.[1][13][14][15]
Recommended Safety Protocols
-
Engineering Controls: Always handle diethyl squarate in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][16]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.[16]
-
Eye Protection: Use chemical safety goggles or a face shield.[14]
-
Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.[16]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14][15]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Seek medical attention if irritation or a rash develops.[14][16]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14][16]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14][16]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]
Conclusion
3,4-Diethoxy-3-cyclobutene-1,2-dione is a cornerstone reagent that provides an efficient and versatile entry point to a wide range of valuable chemical structures. Its predictable reactivity, coupled with straightforward synthesis, makes it an indispensable tool for chemists in both academic and industrial settings. From the rational design of enzyme inhibitors and protein-protein interaction modulators to the development of next-generation diagnostic and therapeutic agents, the applications of diethyl squarate continue to expand, solidifying its place as a high-value scaffold in the landscape of modern chemical science.
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An Efficient General Synthesis of Squarate Esters . Taylor & Francis Online. [Link]
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3-Cyclobutene-1,2-dione, 3-ethenyl-4-methoxy- . Organic Syntheses Procedure. [Link]
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Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery . Asynt. [Link]
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3,4-Diethoxy-3-cyclobutene-1,2-dione . NIST WebBook. [Link]
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3-ethoxycyclobut-3-ene-1,2-dione | CAS#:61699-52-3 . Chemsrc. [Link]
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1,2-CYCLOBUTANEDIONE . Organic Syntheses Procedure. [Link]
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3,4-Diethoxy-3-cyclobutene-1,2 | 310778-5G . SIGMA-ALDRICH. [Link]
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3-Cyclobutene-1,2-dione, 3,4-dihydroxy- . NIST WebBook. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. [Link]
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Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry . YouTube. [Link]
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Design of Cyclobut-3-Ene-1,2 Dione Derivatives as Anti-tubercular Agents . Bentham Science. [Link]
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I. Applications of Cyclobutenes as Click Reagents; II. Investigations... . DigitalCommons@University of Nebraska - Lincoln. [Link]
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Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents... . PubMed. [Link]
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Drug candidates bearing 1,3-disubstituted cyclobutane moieties . ResearchGate. [Link]
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